molecular formula C15H16N2O3S B2663736 N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941938-80-3

N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2663736
CAS No.: 941938-80-3
M. Wt: 304.36
InChI Key: PBNUIXDUAYCGLF-UHFFFAOYSA-N
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Description

N1-(3-Methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative of significant interest in the field of taste science and chemical sensory research. It is primarily investigated for its potential as a flavor modifier, tastant, or taste enhancer , particularly in the context of umami and sweet taste sensations . Research into this class of compounds focuses on their ability to interact with and modulate specific taste receptors, offering a valuable tool for studying the molecular mechanisms of taste perception . The structural motif of the oxalamide bridge, substituted with aromatic and heteroaromatic groups, is a key pharmacophore associated with these taste-modulating properties. The compound's potential applications extend to the development of novel flavoring agents for use in food, beverages, and confectionery products, as well as in academic research aimed at de-orphaning and characterizing taste receptors . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-12-5-2-4-11(8-12)9-16-14(18)15(19)17-10-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUIXDUAYCGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 3-methoxybenzylamine to the oxalyl chloride solution, followed by stirring at low temperature.

    Step 3: Addition of thiophen-2-ylmethylamine to the reaction mixture, followed by stirring at room temperature.

    Step 4: Purification of the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or thiophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues in Flavor Chemistry

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4) Substituents: 2,4-Dimethoxybenzyl (electron-donating groups) and pyridinylethyl (aromatic nitrogen-containing group). Applications: Potent umami agonist with regulatory approval (FEMA 4233) for reducing monosodium glutamate (MSG) in food products . Key Differences:
  • The thiophene ring in the target compound may offer different electronic properties (e.g., sulfur atom vs. pyridine nitrogen), affecting solubility and metabolic stability .

Antiviral Oxalamide Derivatives

  • Compound 13 () :
    • Structure : N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
    • Activity : Antiviral (HIV entry inhibitor).
    • Comparison :
  • The 4-chlorophenyl group in Compound 13 introduces electron-withdrawing effects, contrasting with the electron-donating 3-methoxybenzyl group in the target compound.
  • Thiazole rings (in Compound 13) vs. thiophene rings (target compound): Thiazole’s nitrogen may enhance hydrogen bonding, while thiophene’s sulfur could influence lipophilicity .

Enzyme Inhibitors

  • N1-(3-Chloro-4-fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 28, ) :
    • Activity : Inhibitor of stearoyl-CoA desaturase (SCD1).
    • Key Features : Chloro and fluoro substituents enhance metabolic stability and binding affinity.
    • Comparison :
  • The 3-methoxy group in the target compound may reduce steric hindrance compared to bulkier halogenated substituents.
  • Thiophene’s aromaticity vs. phenyl rings: Thiophene’s lower resonance energy may increase reactivity in metabolic pathways .

  • N1-(Adamant-2-yl)-N2-(Benzyloxy)Oxalamide (Compound 6, ) :

    • Activity : Soluble epoxide hydrolase (sEH) inhibitor.
    • Comparison :
  • Adamantyl groups confer rigidity and lipophilicity, whereas the 3-methoxybenzyl group in the target compound offers flexibility and moderate polarity.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/N2) Key Application Notable Properties Reference
N1-(3-Methoxybenzyl)-N2-(Thiophen-2-ylmethyl)Oxalamide 3-Methoxybenzyl / Thiophen-2-ylmethyl Hypothetical (based on analogs) Moderate polarity, potential metabolic instability due to thiophene
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl / Pyridinylethyl Umami flavor enhancement High potency, approved for food use
Compound 13 () Acetylpiperidin-thiazole / 4-Chlorophenyl Antiviral (HIV) Steric bulk, hydrogen bonding capacity
Compound 28 () 3-Chloro-4-fluorophenyl / 4-Methoxyphenethyl Enzyme inhibition (SCD1) Enhanced metabolic stability

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability (CYP Inhibition)
Target Compound 2.8 ~0.5 (DMSO) Moderate (potential CYP3A4 inhibition)
S336 3.1 0.3 (Water) Low CYP inhibition (<50% at 10 µM)
Compound 28 () 4.0 <0.1 (Water) High (halogens reduce CYP activity)

Key Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability.
  • Thiophene rings introduce unique electronic profiles but pose risks of reactive metabolite formation .

Biological Activity :

  • Antiviral oxalamides (e.g., ) prioritize steric bulk and hydrogen bonding, whereas flavor compounds (e.g., S336) optimize receptor agonism .

Regulatory and Safety Considerations :

  • Compounds like S336 underwent rigorous toxicological evaluation, suggesting that the target compound would require similar scrutiny, particularly for thiophene-related toxicity .

Biological Activity

N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data and studies.

The synthesis of this compound typically involves the following steps:

  • Formation of Oxalamide Core : The reaction begins with oxalyl chloride reacting with an amine precursor under anhydrous conditions.
  • Introduction of Methoxybenzyl Group : The methoxybenzylamine is then reacted with the oxalamide intermediate.
  • Attachment of Thiophene Moiety : The thiophene group is introduced through a nucleophilic substitution reaction.

The overall reaction can be summarized as follows:

Oxalyl Chloride+Methoxybenzylamine+Thiophen 2 ylmethylamineN1 3 methoxybenzyl N2 thiophen 2 ylmethyl oxalamide\text{Oxalyl Chloride}+\text{Methoxybenzylamine}+\text{Thiophen 2 ylmethylamine}\rightarrow \text{N1 3 methoxybenzyl N2 thiophen 2 ylmethyl oxalamide}

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors. The compound's thiophene ring is known to modulate enzyme activity, while the methoxybenzyl group enhances binding affinity. The oxalamide linkage contributes to structural stability, facilitating effective interactions with biological macromolecules.

The compound may inhibit certain kinases by binding to their active sites, thus blocking phosphorylation processes critical for cell signaling pathways. This inhibition can lead to significant alterations in cellular functions, including apoptosis in cancer cells.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various oxalamide derivatives against human cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results:

CompoundCell LineIC50 (µM)Mechanism
5gA27804.47Tubulin polymerization inhibition
5cMCF-752.8G2/M phase cell cycle arrest

These compounds demonstrated significant cytotoxicity, indicating a potential role in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound binds effectively to the colchicine-binding site on tubulin, which is crucial for its antitumor activity.

Case Studies

A notable case study involved the evaluation of a series of oxalamide derivatives similar to this compound against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly affected cytotoxicity and selectivity towards different cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can purity be ensured?

  • Methodology :

  • Stepwise coupling : React 3-methoxybenzylamine and thiophen-2-ylmethylamine with oxalyl chloride or ethyl oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Intermediate purification : Employ flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via TLC .
  • Final purification : Recrystallize the product from chloroform or methanol to achieve >95% purity. Validate purity using HPLC with a C18 column (e.g., 90% acetonitrile/water mobile phase) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δH 7.41–7.82 for aromatic protons, δH 3.71 for methoxy groups) and LC-MS (APCI+ mode for [M+H]+ detection) .

Q. How can the stereochemical configuration of this compound be resolved?

  • Methodology :

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Stereoselective synthesis : Incorporate chiral auxiliaries (e.g., (1S,2R)-configured amines) during coupling steps to direct stereochemistry .
  • X-ray crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., methoxybenzyl δC ~55 ppm, thiophene δH 6.8–7.5) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., calc. for C16_{16}H16_{16}N2_2O3_3S: 316.09; observed [M+H]+: 317.10) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Advanced Research Questions

Q. How does the methoxybenzyl-thiophene substitution pattern influence bioactivity in oxalamide derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare inhibitory potency (e.g., IC50_{50}) of analogs with varying substituents (e.g., 4-chlorophenyl vs. 3-methoxybenzyl) against targets like HIV-1 entry or cytochrome P450 enzymes .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions between the methoxybenzyl group and hydrophobic pockets in target proteins (e.g., HIV-1 gp120) .
  • Metabolic stability assays : Assess hepatic microsomal stability to determine if the thiophene moiety enhances resistance to oxidative metabolism .

Q. What mechanisms underlie the compound’s potential as a protease or enzyme inhibitor?

  • Methodology :

  • Enzyme kinetics : Perform Michaelis-Menten assays to evaluate competitive/non-competitive inhibition. Measure KiK_i values using Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) to targets like soluble epoxide hydrolase (sEH) or CYP4F11 .
  • Mutagenesis studies : Engineer point mutations in enzyme active sites (e.g., His residue replacements) to identify critical binding interactions .

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Methodology :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .
  • Solubility optimization : Address discrepancies caused by poor aqueous solubility by using co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins .
  • Off-target profiling : Screen against a panel of related enzymes (e.g., CYP3A4, CYP2D6) to rule out nonspecific inhibition .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxybenzyl) to enhance oral bioavailability .
  • Lipophilicity adjustment : Modify logP values via substituent variation (e.g., replacing thiophene with pyridine) to balance membrane permeability and solubility .
  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Standardize assay conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations. Use reference inhibitors (e.g., raltegravir for HIV-1) as internal controls .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. Why do some oxalamides exhibit cytotoxicity while others do not?

  • Methodology :

  • Cytotoxicity screening : Test analogs in HEK-293 or HepG2 cells using MTT assays. Correlate toxicity with structural features (e.g., electron-withdrawing substituents on the benzyl group) .
  • Mitochondrial toxicity assays : Measure ATP levels via luminescence to assess off-target effects .

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